pyrimidine-4,5-diamine dihydrochloride
Description
Properties
CAS No. |
77469-46-6 |
|---|---|
Molecular Formula |
C4H8Cl2N4 |
Molecular Weight |
183 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrimidine-4,5-diamine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of 4,5-dichloropyrimidine with ammonia or an amine under controlled conditions. The reaction typically occurs in a solvent such as ethanol or water, and the temperature is maintained between 50-100°C. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and solvents, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine-4,5-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidine-4,5-dione.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Pyrimidine-4,5-dione.
Reduction: Various amine derivatives.
Substitution: Substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Research : Pyrimidine-4,5-diamine dihydrochloride has been explored for its potential as an anticancer agent. Its mechanism often involves the inhibition of the Epidermal Growth Factor Receptor (EGFR), which plays a critical role in cell proliferation and survival pathways. Studies indicate that it can disrupt downstream signaling pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, leading to reduced cell proliferation and increased apoptosis in cancer cells .
- Antiviral Activity : The compound serves as an intermediate in synthesizing antiviral agents. Its structure allows it to interact with enzymes involved in nucleic acid metabolism, making it a candidate for developing treatments against viral infections .
- Inhibition of Dihydrofolate Reductase : this compound may inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis. This inhibition suggests potential applications in treating various cancers and infectious diseases .
Biological Applications
- Modulation of Biological Pathways : Research indicates that this compound can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenases (COX). This modulation is significant for developing anti-inflammatory drugs .
- Building Block for Complex Molecules : In biochemistry, this compound is utilized as a building block for synthesizing more complex pyrimidine derivatives and heterocyclic compounds, which have various biological activities .
Industrial Applications
- Agrochemicals : The compound is used in developing agrochemicals due to its biological activity against pests and pathogens .
- Dyes and Pigments : Its unique chemical structure allows it to be employed in synthesizing dyes and pigments used in various industrial applications .
Case Studies
- EGFR Inhibition Studies : A study demonstrated that derivatives of pyrimidine-4,5-diamine significantly inhibited EGFR phosphorylation and induced apoptosis in cancer cell lines resistant to conventional therapies. The results indicated enhanced efficacy against various cancer types .
- Anti-inflammatory Testing : Several derivatives were tested for their anti-inflammatory potential through COX inhibition assays. Results showed promising activity against COX-1 and COX-2 enzymes, suggesting their potential as therapeutic agents for inflammatory diseases .
Mechanism of Action
The mechanism of action of pyrimidine-4,5-diamine dihydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it can inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer properties. The compound’s effects are mediated through its binding to active sites on target proteins, disrupting their normal function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Pyrazole Derivatives
Pyrimidine-4,5-diamine dihydrochloride differs from pyrazole-based carboximidamides (e.g., 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) in heterocyclic core structure. Pyrimidines contain two nitrogen atoms at positions 1 and 3, enabling distinct hydrogen-bonding interactions critical for target binding. In contrast, pyrazoles (five-membered rings with two adjacent nitrogens) are often explored for anti-inflammatory or antidiabetic activity. Substituents like methoxy or halogens on phenyl groups (e.g., compounds) increase lipophilicity, whereas the dihydrochloride salt of pyrimidine-4,5-diamine enhances polarity, favoring solubility in aqueous media .
Dihydrochloride Salts: 4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride
Both compounds share the dihydrochloride salt formulation, but their aromatic cores differ. Safety data for the pyridine derivative indicate standard handling precautions (e.g., skin/eye rinsing for exposure), though its GHS classification remains unlisted .
Substituted Pyrimidines: 6-Chloro-N-(4-methylphenyl)pyrimidine-4,5-diamine
This derivative (Exact Mass: 234.06808) introduces a chlorine atom and 4-methylphenyl group, increasing molecular weight (vs. unsubstituted pyrimidine-4,5-diamine) and logP, thereby enhancing lipophilicity. Such modifications may improve blood-brain barrier penetration but reduce aqueous solubility compared to the dihydrochloride salt form. The chlorine substituent could also influence metabolic stability or target selectivity in drug design .
Comparative Data Table
| Compound Name | Core Structure | Molecular Weight (g/mol) | Key Substituents | Solubility Trend | Potential Applications |
|---|---|---|---|---|---|
| This compound | Pyrimidine | ~182.92 | Amines (positions 4,5) | High (dihydrochloride) | Pharmaceutical intermediate |
| 3,5-Diphenyl-pyrazole-1-carboximidamide | Pyrazole | ~265.3 | Phenyl groups | Moderate | Anti-inflammatory research |
| 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | Pyridine | 236.14 | Pyrrolidine | Moderate | Kinase inhibitor development |
| 6-Chloro-N-(4-methylphenyl)pyrimidine-4,5-diamine | Pyrimidine | 234.07 | Cl, 4-methylphenyl | Low | Antimicrobial agents |
Q & A
What are the key considerations for synthesizing pyrimidine-4,5-diamine dihydrochloride with high purity?
Basic Research Question
The synthesis involves multi-step reactions, including nucleophilic substitutions and oxidation processes. Critical factors include:
- Reagent selection : Piperidine is often used to facilitate substitutions, while hydrogen peroxide aids oxidation steps .
- Temperature control : Elevated temperatures (e.g., 80–100°C) are required for specific intermediates to ensure reaction completion .
- Purification : Continuous flow reactors and advanced techniques like recrystallization or column chromatography are recommended to achieve >98% purity, especially for scaling up .
How can researchers characterize the structural integrity of this compound?
Basic Research Question
Use a combination of analytical methods:
- NMR spectroscopy : To confirm the positions of amino and chlorine substituents on the pyrimidine ring .
- Mass spectrometry : For verifying molecular weight (e.g., exact mass 234.0681 g/mol) and detecting impurities .
- X-ray crystallography : To resolve ambiguities in stereochemistry or crystal packing .
What experimental strategies address contradictions in reported biological efficacy of this compound?
Advanced Research Question
Discrepancies in antiviral or enzyme inhibition data may arise from:
- Variability in assay conditions : Standardize protocols for enzyme inhibition (e.g., dihydrofolate reductase assays) using consistent substrate concentrations and pH buffers .
- Purity verification : Impurities like 2,4,6-triamino-5-nitrosopyrimidine can skew results; employ HPLC with UV detection to confirm compound integrity .
- Cellular vs. in vitro models : Validate findings across both cell-based assays and purified enzyme systems to distinguish direct effects from metabolic interference .
How can reaction conditions be optimized to minimize byproducts during synthesis?
Advanced Research Question
Byproduct formation (e.g., dimerization or over-oxidation) is mitigated by:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
- Catalyst tuning : Use palladium or copper catalysts for selective substitutions, reducing side reactions .
- Real-time monitoring : Implement inline FTIR or LC-MS to track intermediate formation and adjust conditions dynamically .
What methods are used to evaluate the stability of this compound under varying storage conditions?
Advanced Research Question
Stability protocols include:
- Forced degradation studies : Expose the compound to heat (40–60°C), light, and humidity, then quantify degradation products via HPLC .
- Long-term storage testing : Monitor purity over 6–12 months in sealed, light-protected containers at 4°C .
- pH-dependent stability : Assess solubility and decomposition in buffers (pH 3–9) to identify optimal storage formulations .
How do researchers design comparative studies between this compound and its structural analogs?
Advanced Research Question
Comparative analyses focus on:
- Functional group variations : Compare analogs like 2-amino-4,6-dichloropyrimidine to assess the impact of amino group positioning on antiviral activity .
- Enzyme binding assays : Use surface plasmon resonance (SPR) to measure dissociation constants (Kd) for analogs targeting dihydrofolate reductase .
- Computational modeling : Perform molecular docking to predict interactions with viral proteases or host receptors .
What strategies resolve analytical interference when quantifying this compound in complex mixtures?
Advanced Research Question
Interference from co-eluting compounds (e.g., nitrosopyrimidines) is addressed by:
- Chromatographic separation : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) .
- Mass spectrometry detection : Employ LC-MS/MS in selective reaction monitoring (SRM) mode for specificity .
- Standard addition method : Spike known concentrations into the sample matrix to validate recovery rates .
How are enzyme inhibition mechanisms of this compound validated?
Basic Research Question
Mechanistic studies involve:
- Kinetic assays : Measure initial reaction rates under varying substrate/inhibitor concentrations to determine inhibition type (competitive, non-competitive) .
- IC50 determination : Use dose-response curves to calculate half-maximal inhibitory concentrations .
- Structural analysis : Co-crystallize the compound with target enzymes (e.g., thymidylate synthase) to visualize binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
